molecular formula C21H28N2OS B2899237 2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954081-05-1

2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Katalognummer B2899237
CAS-Nummer: 954081-05-1
Molekulargewicht: 356.53
InChI-Schlüssel: GYVXSVDFDKVAGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to selectively target and inhibit a specific enzyme called Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and progression of various cancers.

Wirkmechanismus

BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK by 2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide leads to the disruption of BCR signaling, resulting in the suppression of cancer cell growth and proliferation. Additionally, this compound has been shown to inhibit other signaling pathways, such as the NF-κB pathway, which is also involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been shown to effectively penetrate tumor tissues and inhibit BTK activity. Additionally, this compound has been shown to be well-tolerated in animal models, with no significant toxicity observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Furthermore, this compound has been shown to enhance the efficacy of other cancer therapies, making it a promising candidate for combination therapy. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the research and development of 2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide. One area of focus is the optimization of the dosing regimen to maximize efficacy and minimize toxicity. Additionally, further preclinical and clinical studies are needed to fully understand the potential of this compound as a therapeutic agent in various types of cancer. Finally, the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties may further enhance the efficacy of this class of drugs.

Synthesemethoden

The synthesis of 2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4,6-trimethylbenzoyl chloride with 1-(thiophen-2-ylmethyl)piperidine to form 2,4,6-trimethyl-N-(1-(thiophen-2-ylmethyl)piperidin-4-yl)benzamide. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has been extensively studied for its potential as a therapeutic agent in various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has been shown to selectively inhibit BTK, leading to the suppression of cancer cell growth and proliferation. Furthermore, this compound has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Eigenschaften

IUPAC Name

2,4,6-trimethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2OS/c1-15-11-16(2)20(17(3)12-15)21(24)22-13-18-6-8-23(9-7-18)14-19-5-4-10-25-19/h4-5,10-12,18H,6-9,13-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVXSVDFDKVAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.